molecular formula C10H6ClIN2O B13320231 2-Chloro-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde

2-Chloro-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B13320231
M. Wt: 332.52 g/mol
InChI Key: ZZRLNSNESWVVNI-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde (CAS: 1600603-41-5) is a halogenated benzaldehyde derivative featuring a chloro substituent at position 2 of the benzene ring and a 4-iodo-1H-pyrazole moiety at position 4. Its molecular formula is C₁₀H₆ClIN₂O, with a molecular weight of 332.52 g/mol . The iodine atom on the pyrazole ring introduces significant steric bulk and polarizability, which can influence reactivity, solubility, and intermolecular interactions. This compound is structurally poised for applications in medicinal chemistry (e.g., as a halogen-bonding pharmacophore) or as a synthetic intermediate in cross-coupling reactions.

Properties

Molecular Formula

C10H6ClIN2O

Molecular Weight

332.52 g/mol

IUPAC Name

2-chloro-4-(4-iodopyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C10H6ClIN2O/c11-10-3-9(2-1-7(10)6-15)14-5-8(12)4-13-14/h1-6H

InChI Key

ZZRLNSNESWVVNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=C(C=N2)I)Cl)C=O

Origin of Product

United States

Preparation Methods

Synthesis of 4-Iodopyrazole Intermediate

A key intermediate in the synthesis is the 4-iodopyrazole moiety. According to advanced research (PhD thesis, 2011), electrophilic cyclization of α,β-alkynic hydrazones with molecular iodine in the presence of sodium bicarbonate efficiently yields 4-iodopyrazoles in good to excellent yields. The α,β-alkynic hydrazones are prepared by reacting propargyl aldehydes or ketones with hydrazines. This method allows for high regioselectivity and functional group tolerance, which is critical for subsequent coupling steps.

Step Reagents/Conditions Outcome
1 Propargyl aldehyde + hydrazine Formation of α,β-alkynic hydrazone
2 α,β-alkynic hydrazone + I2, NaHCO3 Electrophilic cyclization to 4-iodopyrazole

This method provides a robust route to 4-iodopyrazole derivatives crucial for the target compound synthesis.

Coupling of 4-Iodopyrazole with 2-Chlorobenzaldehyde

The next critical step involves coupling the 4-iodopyrazole with 2-chlorobenzaldehyde to form the desired 2-chloro-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde. This is typically achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

  • Nucleophilic Aromatic Substitution (SNAr): The pyrazole nitrogen acts as a nucleophile attacking the 2-chloro-4-halobenzaldehyde under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80–100°C). This reaction forms the C–N bond linking the pyrazole to the benzaldehyde core.

  • Suzuki-Miyaura Cross-Coupling: An alternative method involves the Suzuki coupling of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester with 4-bromo-2-chlorobenzonitrile, catalyzed by bis(triphenylphosphine)palladium(II) chloride in the presence of sodium carbonate base in a THF-water solvent system. This method allows for high selectivity and yield, with the palladium catalyst loading optimized between 0.5 to 2 mol-% to reduce cost without compromising efficiency. The reaction mixture is typically worked up by solvent removal and precipitation with water or ethanol to isolate the coupled product.

Method Key Reagents/Conditions Advantages
Nucleophilic Aromatic Substitution 2-chloro-4-halobenzaldehyde, 1H-pyrazole, K2CO3, DMF, 80–100°C Simple, cost-effective
Suzuki-Miyaura Coupling Pyrazole boronic ester, 4-bromo-2-chlorobenzonitrile, Pd catalyst, Na2CO3, THF/H2O High selectivity, scalable, lower Pd loading possible

Deprotection and Final Functionalization

In cases where protecting groups such as tetrahydropyranyl (THP) are used on the pyrazole nitrogen during coupling, a final deprotection step under acidic conditions is required to yield the free pyrazole form.

Throughout the synthesis, reaction progress and product purity are monitored by:

Step Description Reagents/Conditions Yield/Notes
1 Synthesis of α,β-alkynic hydrazone Propargyl aldehyde + hydrazine High yield, regioselective
2 Electrophilic cyclization to 4-iodopyrazole Iodine, NaHCO3 Good to excellent yields
3 Coupling with 2-chlorobenzaldehyde K2CO3, DMF, reflux or Pd catalyst, Na2CO3, THF/H2O Moderate to high yields, scalable
4 Deprotection (if needed) Acidic conditions Clean conversion to free pyrazole
  • The use of molecular iodine in electrophilic cyclization is a mild and efficient method to introduce the iodine substituent on the pyrazole ring, avoiding harsh halogenation conditions.

  • Suzuki-Miyaura cross-coupling allows for precise functionalization of the benzaldehyde ring with pyrazole derivatives, with catalyst loading optimization reducing costs and environmental impact.

  • Reaction parameters such as temperature, solvent choice, base strength, and stoichiometry critically influence yield and selectivity. For example, polar aprotic solvents and controlled temperature ranges (80–100°C) favor nucleophilic aromatic substitution efficiency.

  • Purification techniques including recrystallization from ethanol or chromatographic methods are essential for obtaining analytically pure material suitable for further applications.

The preparation of this compound is a multi-step process leveraging modern synthetic organic methodologies. The combination of electrophilic cyclization to form 4-iodopyrazoles and palladium-catalyzed cross-coupling or nucleophilic aromatic substitution with 2-chlorobenzaldehyde derivatives provides a reliable and scalable synthetic route. Analytical techniques ensure product integrity, and ongoing research continues to refine catalyst loadings and reaction conditions to optimize yield and sustainability.

This comprehensive synthetic framework is supported by diverse literature sources, including patent disclosures and academic theses, ensuring a robust and authoritative foundation for researchers working with this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products

    Oxidation: 2-Chloro-4-(4-iodo-1H-pyrazol-1-yl)benzoic acid.

    Reduction: 2-Chloro-4-(4-iodo-1H-pyrazol-1-yl)benzyl alcohol.

    Substitution: 2-Azido-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde.

Scientific Research Applications

2-Chloro-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe in biochemical assays to study enzyme activity or protein interactions.

    Chemical Synthesis: It is a valuable intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Isomer: 4-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde

Key Differences :

  • Substituent Positions : The chloro and pyrazole groups are swapped (chloro at position 4, pyrazole at position 2) .
  • Implications: Altered electronic distribution due to positional isomerism. Potential differences in dipole moment and crystal packing (relevant for crystallographic studies using programs like SHELXL ). Reactivity in substitution reactions may vary due to steric hindrance near the aldehyde group.
Property Target Compound Isomer (4-Chloro-2-substituted)
Molecular Formula C₁₀H₆ClIN₂O C₁₀H₆ClIN₂O
Molecular Weight (g/mol) 332.52 332.52
Substituent Positions 2-Cl, 4-pyrazole 4-Cl, 2-pyrazole

Non-Iodinated Analog: 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde

Key Differences :

  • Iodine Absence : The pyrazole lacks iodine, reducing molecular weight (206.63 g/mol ) and polarizability .
  • Storage : Requires inert atmosphere and refrigeration (2–8°C), suggesting higher sensitivity compared to the iodinated analog .
Property Target Compound Non-Iodinated Analog
Molecular Formula C₁₀H₆ClIN₂O C₁₀H₇ClN₂O
Molecular Weight (g/mol) 332.52 206.63
Hazard Statements Not specified H315, H319, H335 (skin/eye/respiratory irritation)

Methyl-Substituted Pyrazole Analog: 3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

Key Differences :

  • Substituent Position : Chloro at position 3 (vs. 2 in the target compound).
  • Pyrazole Modification : Methyl group replaces iodine, reducing steric bulk and increasing hydrophobicity .
  • Collision Cross-Section (CCS) : Predicted CCS values (e.g., 145.3 Ų for [M+H]⁺) suggest distinct mass spectrometry profiles .
Property Target Compound Methyl-Substituted Analog
Molecular Formula C₁₀H₆ClIN₂O C₁₀H₉ClN₂O
Molecular Weight (g/mol) 332.52 ~220.64
Functional Groups Iodo-pyrazole, aldehyde Methyl-pyrazole, aldehyde

Dimethylamino Derivative: 2-Chloro-4-(dimethylamino)benzaldehyde

Key Differences :

  • Functional Group: Dimethylamino (electron-donating) replaces iodopyrazole (electron-withdrawing) .
  • Reactivity: The amino group activates the aldehyde for nucleophilic attacks (e.g., Schiff base formation), whereas the iodopyrazole may deactivate it.
  • Storage : Requires low-temperature storage (0–6°C), indicating thermal instability .
Property Target Compound Dimethylamino Derivative
Molecular Formula C₁₀H₆ClIN₂O C₉H₁₀ClNO
Molecular Weight (g/mol) 332.52 183.63
Key Applications Halogen-bonding, catalysis Dye synthesis, organic intermediates

Data Tables for Quick Reference

Table 1: Molecular and Physical Properties

Compound Name Molecular Formula MW (g/mol) Key Substituents Storage Conditions
2-Chloro-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde C₁₀H₆ClIN₂O 332.52 2-Cl, 4-iodopyrazole Not specified
4-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde C₁₀H₆ClIN₂O 332.52 4-Cl, 2-iodopyrazole Not specified
2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde C₁₀H₇ClN₂O 206.63 2-Cl, 4-pyrazole 2–8°C, inert atmosphere

Biological Activity

2-Chloro-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is a compound that falls within the class of pyrazole derivatives, which are known for their diverse biological activities. The unique structure of this compound, characterized by the presence of both chlorine and iodine substituents, suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H7ClN2OC_{10}H_{7}ClN_{2}O. The compound features:

  • Benzaldehyde moiety : Contributes to its reactivity.
  • Chloro group : Enhances electrophilic character.
  • Iodo group : Increases lipophilicity and may influence biological interactions.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that compounds in this class can inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and Aurora-A kinase. The dual halogenation may enhance binding affinity to these targets, potentially leading to improved therapeutic efficacy .

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide in various models. This suggests that the compound could modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Preliminary studies indicate that it may possess both antibacterial and antifungal activities. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on various pyrazole derivatives, highlighting how modifications to the structure affect biological activity. For instance:

Compound NameKey FeaturesBiological Activity
This compoundChloro and iodo substituentsPotential anticancer and anti-inflammatory activity
3-(4-Iodo-1H-pyrazol-1-yl)benzaldehydeLacks chlorineDifferent reactivity profile; lower activity
3-(4-Bromo-1H-pyrazol-1-yl)benzaldehydeContains bromine instead of iodineAltered binding properties

This table illustrates how variations in halogen substitution can lead to significant differences in biological activity.

Case Study: Anticancer Activity Evaluation

In a recent study, this compound was tested against several cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established anticancer agents. The compound was particularly effective against cells expressing high levels of BRAF(V600E), indicating its potential as a targeted therapy for specific cancer types .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde, and what reaction conditions are typically employed?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or cyclocondensation. A common approach involves reacting 2-chloro-4-nitrobenzaldehyde with iodopyrazole derivatives under acidic conditions (e.g., HCl or H₂SO₄) in polar solvents like ethanol or methanol, followed by reflux for 6–12 hours . Alternative routes may use DMF as a solvent with K₂CO₃ as a base to facilitate pyrazole ring attachment at elevated temperatures (80–100°C) . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm aldehyde (δ ~9.8–10.2 ppm), pyrazole, and chloro/iodo substituents.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₀H₇ClIN₂O, ~298.08 g/mol) .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) for solving crystal structures, particularly effective for heavy atoms like iodine due to strong electron density contrast .

Q. What are the key functional groups in this compound, and how do they influence reactivity?

  • Methodological Answer : The aldehyde group undergoes oxidation (to carboxylic acid) or reduction (to alcohol) using agents like KMnO₄ or NaBH₄, respectively. The iodo substituent enhances electrophilic aromatic substitution (e.g., Suzuki coupling) due to its electron-withdrawing nature, while the chloro group facilitates nucleophilic substitution (e.g., with amines or thiols) .

Advanced Research Questions

Q. How does the iodo substituent in the pyrazole ring influence the electronic properties and reactivity compared to chloro/bromo analogs?

  • Methodological Answer : The iodine atom’s large size and polarizability increase steric hindrance and stabilize transition states in cross-coupling reactions (e.g., Heck or Ullmann). Comparative studies using DFT calculations (e.g., Gaussian09) reveal lower LUMO energies in the iodo derivative, enhancing electrophilicity. Experimentally, iodine’s leaving-group ability in SNAr reactions is inferior to chloro but superior in radical-mediated pathways .

Q. What computational methods can predict the binding interactions of this compound with biological targets like acetylcholinesterase?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) model ligand-protein interactions. The aldehyde group may form hydrogen bonds with catalytic serine residues (e.g., Ser203 in acetylcholinesterase), while the pyrazole ring engages in π-π stacking with aromatic residues like Trp86. Free energy perturbation (FEP) calculations quantify binding affinity changes upon substituent modification .

Q. How can synthetic yields be optimized for this compound, and what are common pitfalls?

  • Methodological Answer : Yield optimization strategies:

  • Catalysis : Use Pd(OAc)₂/XPhos for efficient pyrazole coupling .
  • Solvent Screening : Test DMSO or THF for improved solubility of iodopyrazole intermediates.
  • Troubleshooting : Monitor aldehyde oxidation by TLC (Rf ~0.3 in ethyl acetate/hexane 1:3). Common issues include iodide displacement by residual nucleophiles (mitigated by rigorous drying) or aldehyde dimerization (suppressed with BHT stabilizer) .

Q. What strategies resolve contradictions in crystallographic data for halogenated benzaldehyde derivatives?

  • Methodological Answer : For twinned crystals or weak diffraction (common with heavy iodine atoms), use SHELXL’s TWIN/BASF commands . High-resolution data (≤1.0 Å) collected at synchrotron facilities improve refinement. Compare experimental data with DFT-optimized geometries (e.g., using Mercury CSD) to validate bond lengths/angles .

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